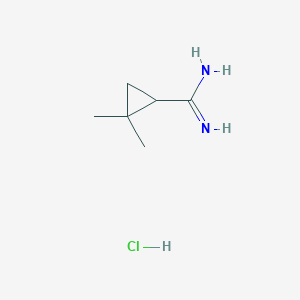
1-(Oxolan-3-yl)-1h-imidazole-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-3-yl)-1h-imidazole-4-carboxylic acid hydrochloride, also known as OIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic organic compound that contains both imidazole and oxolane rings. The compound has a molecular weight of 230.68 g/mol and a chemical formula of C8H11N2O3.HCl.
Scientific Research Applications
Binding Interactions and Supramolecular Chemistry
- Application : This compound has applications in the study of binding interactions and supramolecular chemistry. For example, research on the binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base has been conducted. These studies involve non-covalent complexes and the role of hydrogen bonding in complex formation (Reichert et al., 2001).
Metal-Organic Frameworks (MOFs)
- Application : The synthesis and structural characterization of metal–organic frameworks (MOFs) using ligands containing the imidazole moiety. These MOFs have potential applications in areas like sensing and materials science (Liu et al., 2018).
Synthesis and Chemical Transformations
- Application : The compound plays a role in the synthesis and transformation of various organic molecules. Research includes the synthesis of new optically active 1H-imidazole 3-oxides derived from amino acid esters, showcasing its utility in organic synthesis (Jasiński et al., 2008).
Molecular Rearrangement Studies
- Application : It's used in the study of molecular rearrangement, as seen in research involving the rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b- tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones to new indole and imidazolinone derivatives (Klásek et al., 2007).
Coordination Polymers and Luminescence Studies
- Application : In coordination polymers and luminescence studies, this compound is used to synthesize and study the structural and photoluminescent properties of coordination polymers. These studies contribute to material science and photoluminescence applications (Aijaz et al., 2011).
Corrosion Inhibition
- Application : The compound is explored in corrosion inhibition studies. For example, amino acid-based imidazolium zwitterions, which are related to imidazole carboxylic acids, have been studied as corrosion inhibitors for mild steel, illustrating its applications in materials science and industrial processes (Srivastava et al., 2017).
Future Directions
properties
IUPAC Name |
1-(oxolan-3-yl)imidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c11-8(12)7-3-10(5-9-7)6-1-2-13-4-6;/h3,5-6H,1-2,4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDRKJLJONAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)


![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)


![7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2499773.png)

![2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide](/img/structure/B2499777.png)


![(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2499780.png)

